molecular formula C20H19FN4O3 B11472781 N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472781
M. Wt: 382.4 g/mol
InChI Key: VTYCLRWEHCRPKU-UHFFFAOYSA-N
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Description

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach includes the acylation of 4-fluoroaniline with 4-fluorophenylacetyl chloride to form an intermediate amide This intermediate is then reacted with 3-methylbenzohydrazide to form the oxadiazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidized derivatives: Carboxylic acids, ketones

    Reduced derivatives: Amines, alcohols

    Substituted derivatives: Various substituted phenyl derivatives

Scientific Research Applications

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O3/c1-13-3-2-4-15(11-13)18-24-20(28-25-18)19(27)23-10-9-22-17(26)12-14-5-7-16(21)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

VTYCLRWEHCRPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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